![molecular formula C18H16N4O B2852966 N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-14-2](/img/structure/B2852966.png)
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPA belongs to the class of azetidinyl pyrimidine compounds and has shown promising results in various biological assays.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the reaction of 1-naphthalene-1-carboxylic acid with 3-azetidinone to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide, which is then reacted with 4-aminopyrimidine to yield the final product.
Starting Materials
1-naphthalene-1-carboxylic acid, 3-azetidinone, 4-aminopyrimidine, reagents and solvents
Reaction
Step 1: 1-naphthalene-1-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3-azetidinone in the presence of triethylamine to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide., Step 3: N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide is then reacted with 4-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a base such as triethylamine to yield the final product, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine., Step 4: The final product is purified by recrystallization or column chromatography.
作用机制
The mechanism of action of NAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response.
生化和生理效应
NAPA has been found to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response. NAPA has been found to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the main advantages of using NAPA in lab experiments is its high purity and low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using NAPA is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on NAPA. One potential application is in the treatment of autoimmune diseases, where NAPA's anti-inflammatory properties can be beneficial. Another potential application is in the development of novel cancer therapies, where NAPA can be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the mechanism of action of NAPA and its potential therapeutic applications.
科学研究应用
NAPA has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation. Studies have shown that NAPA inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYIBSFDQSBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
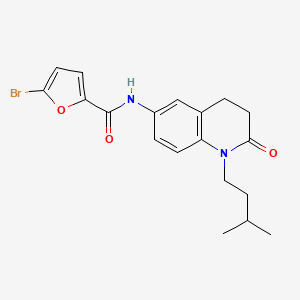
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
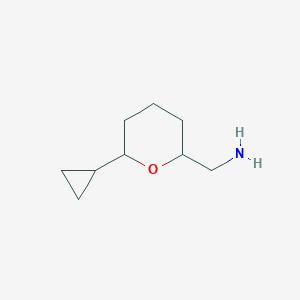
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)
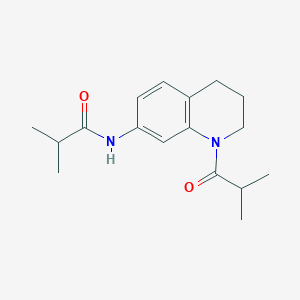
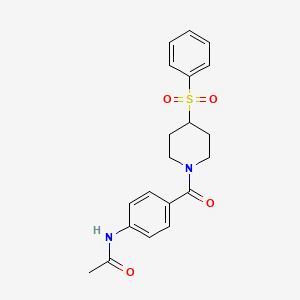
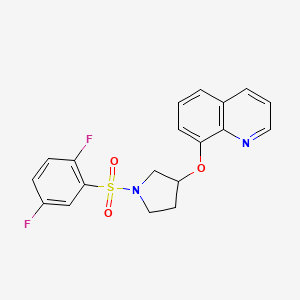
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)
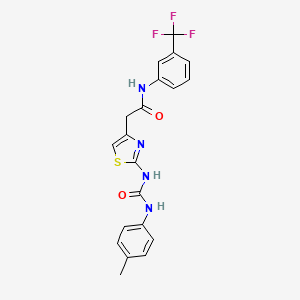
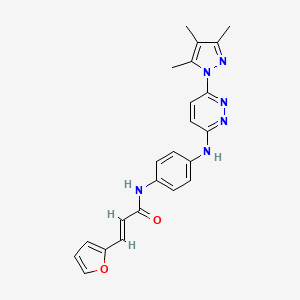
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)